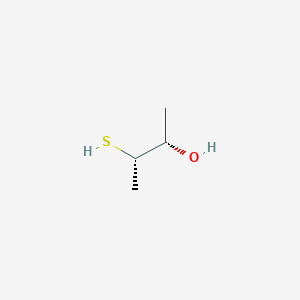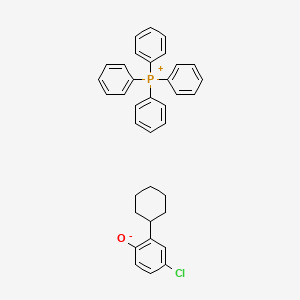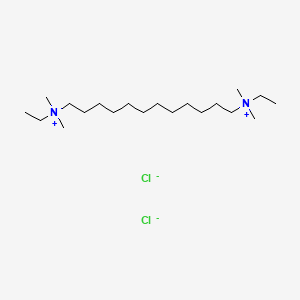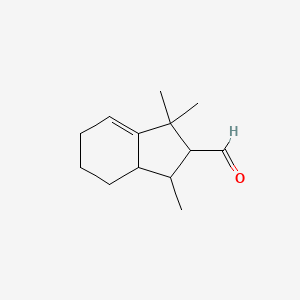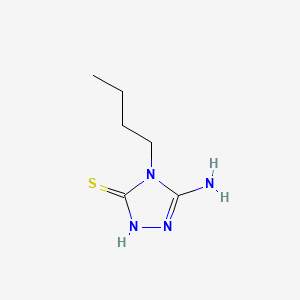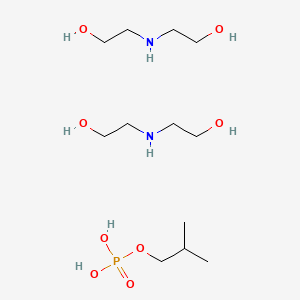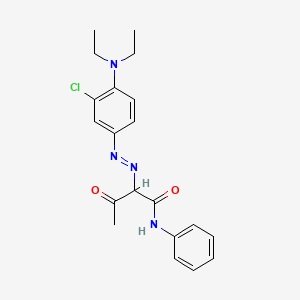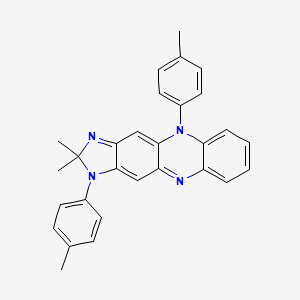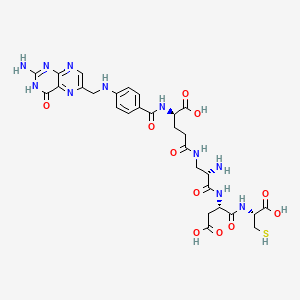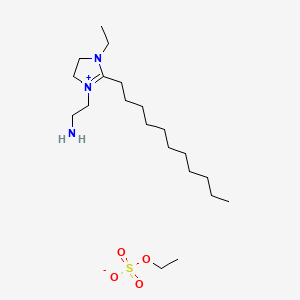
Isopropyl (2-(thiazol-4-yl)-1H-benzimidazol-5-yl)carbamate monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl (2-(thiazol-4-yl)-1H-benzimidazol-5-yl)carbamate monohydrochloride is a synthetic compound that belongs to the class of heterocyclic organic compounds It features a thiazole ring, a benzimidazole ring, and a carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl (2-(thiazol-4-yl)-1H-benzimidazol-5-yl)carbamate monohydrochloride typically involves multiple steps, starting with the formation of the thiazole and benzimidazole rings. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The benzimidazole ring can be formed by the condensation of o-phenylenediamine with carboxylic acids or their derivatives
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts. The purification process may involve recrystallization or chromatography techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Isopropyl (2-(thiazol-4-yl)-1H-benzimidazol-5-yl)carbamate monohydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and benzimidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine .
Applications De Recherche Scientifique
Isopropyl (2-(thiazol-4-yl)-1H-benzimidazol-5-yl)carbamate monohydrochloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Isopropyl (2-(thiazol-4-yl)-1H-benzimidazol-5-yl)carbamate monohydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with the synthesis of nucleic acids in microbial cells . The thiazole and benzimidazole rings play a crucial role in its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer activities.
Benzimidazole derivatives: Widely used in medicinal chemistry for their broad spectrum of biological activities.
Uniqueness
Isopropyl (2-(thiazol-4-yl)-1H-benzimidazol-5-yl)carbamate monohydrochloride stands out due to its unique combination of a thiazole ring, a benzimidazole ring, and a carbamate group. This structural arrangement enhances its biological activity and makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
76345-76-1 |
|---|---|
Formule moléculaire |
C14H15ClN4O2S |
Poids moléculaire |
338.8 g/mol |
Nom IUPAC |
propan-2-yl N-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C14H14N4O2S.ClH/c1-8(2)20-14(19)16-9-3-4-10-11(5-9)18-13(17-10)12-6-21-7-15-12;/h3-8H,1-2H3,(H,16,19)(H,17,18);1H |
Clé InChI |
KHOHHQHXCWDDFA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CSC=N3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2,6-Dibromo-4-nitrophenyl)azo]-N,N-diethyl-M-toluidine](/img/structure/B15179222.png)
![N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9,12,15-octadecatrienamide)](/img/structure/B15179233.png)
